7-methylguanosine

Description

Properties

IUPAC Name |

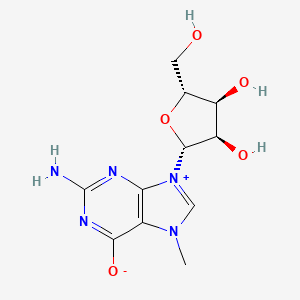

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1H-purin-9-ium-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,20)/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHAROSJZRTIOK-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N5O5+ |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.28 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22164-16-5 |

Source

|

| Record name | NSC99363 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC54248 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely adopted method involves dimethyl sulfate (DMS) as the methylating agent, leveraging its high reactivity toward the N7 position under aqueous conditions. In this protocol, guanosine or its nucleotides (e.g., GMP, GDP, GTP) are dissolved in water, and DMS is added dropwise at room temperature. The reaction proceeds via an SN2 mechanism, where the lone pair of the N7 nitrogen attacks the electrophilic methyl group of DMS. This process achieves >99.5% regioselectivity for N7 methylation, with minimal byproducts.

Yield and Purity Optimization

Key parameters influencing yield include:

-

pH Control : Neutral to slightly basic conditions (pH 7–8) enhance reaction rates while preventing depurination.

-

Stoichiometry : A 1.2:1 molar ratio of DMS to guanosine nucleotide ensures complete methylation without excess reagent.

-

Temperature : Room temperature (20–25°C) balances reaction speed and stability, yielding 85–95% isolated product.

Post-reaction purification via ion-exchange chromatography or reverse-phase HPLC removes residual DMS and hydrolyzed byproducts, achieving pharmaceutical-grade purity.

Aqueous Reaction Systems for Scalable Synthesis

Advantages of Water as a Solvent

Traditional methylation methods often employ organic solvents, but recent protocols emphasize water-based systems for improved safety and sustainability. Water facilitates:

-

Enhanced Solubility : Guanosine nucleotides exhibit higher solubility in aqueous media compared to organic solvents.

-

Reduced Side Reactions : Hydrolysis of DMS is minimized, preventing competing reactions at O6 or exocyclic amines.

-

Simplified Workup : Direct filtration or lyophilization avoids solvent evaporation steps.

Stability Under Alkaline Conditions

While aqueous conditions are optimal for methylation, post-synthetic modifications require careful pH control. Studies demonstrate that m7G derivatives decompose rapidly at pH >8.5 and temperatures >70°C, with imidazole ring-opening being the primary degradation pathway. For example, thermal stability assays show 95% retention of m7GTP integrity after 15 minutes at pH 7.0 and 60°C, but only 40% at pH 8.5.

Synthesis of 7-Methylguanosine Nucleotides

Monophosphate Derivatives (m7GMP)

Guanosine 5′-monophosphate (GMP) serves as the starting material for m7GMP synthesis. After methylation, ion-exchange chromatography using DEAE Sephadex A-25 resolves m7GMP from unreacted GMP, yielding 85–90% product. Purity is confirmed via HPLC with UV detection at 254 nm.

Di- and Triphosphate Derivatives (m7GDP, m7GTP)

Phosphorylation of m7GMP using carbodiimide activators (e.g., EDC) produces m7GDP and m7GTP. Alternatively, enzymatic phosphorylation with creatine kinase and ATP is employed for stereochemically pure triphosphates. Yields for m7GTP range from 70–80%, with triphosphate integrity verified by 31P NMR.

Postsynthetic Modifications and Functionalization

Suzuki–Miyaura Cross-Coupling

8-Bromo-7-methylguanosine derivatives undergo palladium-catalyzed cross-coupling with boronic acids to introduce aryl or alkyl groups at the C8 position. For example, reaction with phenylboronic acid produces 8-phenyl-m7GTP, a fluorescent probe for cap-binding protein studies. Optimal conditions include:

Reductive Amination for N2 Modifications

N2-modified derivatives are synthesized via reductive amination using sodium cyanoborohydride and aldehydes. This method introduces carbamate or alkyl groups at the exocyclic amine, enabling mRNA labeling applications.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions: 7-methylguanosine can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of 7-methylguanosine.

Reduction: Reduction reactions can convert 7-methylguanosine to its reduced forms.

Substitution: 7-methylguanosine can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like thiols and amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 7-oxo derivatives, while substitution reactions can yield various substituted guanosine derivatives .

Scientific Research Applications

Role in Cancer Research

1.1 Prognostic Biomarker in Prostate Cancer

Recent studies have identified m7G as a significant player in cancer-related translation disorders. A notable application is its use as a prognostic biomarker in prostate cancer (PCa). Researchers utilized The Cancer Genome Atlas (TCGA) database to develop an m7G-related long non-coding RNA (lncRNA) prognostic model (m7Gscore). This model demonstrated independent predictive power for biochemical recurrence-free survival in PCa patients, correlating with the tumor immune microenvironment and somatic mutations . The m7Gscore's validation through various statistical analyses emphasizes its potential utility in personalized treatment strategies.

1.2 Lung Squamous Cell Carcinoma Prognosis

In lung squamous cell carcinoma (LSCC), an m7G-related gene signature was developed as a prognostic marker. This signature aids in predicting overall survival outcomes for LSCC patients, establishing m7G's relevance beyond prostate cancer and highlighting its utility across different cancer types . The study underscores the need for further validation but suggests that m7G-related biomarkers could enhance treatment decision-making.

Detection Techniques for m7G Modifications

2.1 High-Throughput Sequencing Methods

The detection of m7G modifications has advanced significantly with the development of high-throughput sequencing techniques. Two prominent methodologies are:

- Borohydride Reduction Sequencing (Bo-Seq) : This technique allows for base resolution mapping of m7G modifications by utilizing sodium borohydride to reduce RNA, facilitating the identification of m7G sites with high sensitivity . Bo-Seq integrates seamlessly with RNA sequencing, addressing challenges associated with chemical-induced reduction and cleavage.

- m7G Mutational Profiling Sequencing (m7G-MaP-seq) : This method enables high-throughput detection of m7G modifications at nucleotide resolution by converting modified positions into abasic sites and recording mutations during reverse transcription . It has been successfully applied to various RNA types, revealing previously uncharacterized modifications and enhancing our understanding of RNA biology.

Implications in Epitranscriptomics

m7G is increasingly recognized for its role in epitranscriptomics—the study of chemical modifications on RNA molecules. The presence of m7G at the 5' end of eukaryotic mRNAs serves as a protective cap that influences RNA stability and translation efficiency . Understanding these modifications can provide insights into gene expression regulation and the development of therapeutic interventions targeting RNA processes.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Prognosis | Utilization of m7G-related biomarkers for predicting outcomes in PCa and LSCC | Development of prognostic models (m7Gscore) showing significant correlation with survival rates |

| Detection Techniques | Advanced sequencing methods for mapping m7G modifications | Bo-Seq and m7G-MaP-seq enable high-resolution detection and characterization of m7G sites |

| Epitranscriptomics | Study of mRNA modifications influencing stability and translation | Identification of the protective role of the 5' m7G cap structure in eukaryotic mRNAs |

Mechanism of Action

7-methylguanosine exerts its effects by influencing the structure and function of RNA molecules. The methylation at the nitrogen-7 position can affect RNA stability, translation efficiency, and interactions with proteins. The molecular targets of 7-methylguanosine include various RNA-binding proteins and enzymes involved in RNA processing and modification. The pathways involved in its action include the regulation of gene expression, RNA splicing, and RNA degradation .

Comparison with Similar Compounds

Table 1: Key Cap Analogues Derived from or Compared to m7G

- Key Insights :

- N2-modified m7G analogues (e.g., bn2m7GpppG) show translational efficiency comparable to natural caps (90%+ incorporation) and resist DcpS-mediated hydrolysis, making them superior for mRNA therapeutics .

- Ribavirin, once hypothesized to mimic m7G, fails to bind eIF4E or CBC (cap-binding complex) effectively, disproving its role as a cap substitute .

Comparison with Other RNA Methylation Modifications

Table 2: m7G vs. Other RNA Methylations

- Key Insights :

Metabolic and Toxicological Comparisons

Table 3: m7G and Related Metabolites in Disease

- Key Insights: 7-Methylguanine, a depurination byproduct, accumulates in cancer patients, suggesting aberrant RNA degradation or repair . m7G levels in urine or serum could serve as non-invasive biomarkers for cancer prognosis .

Biological Activity

7-Methylguanosine (m7G) is a significant RNA modification that plays a crucial role in various biological processes, including RNA stability, translation, and gene expression regulation. This article explores the biological activity of m7G, highlighting its mechanisms of action, implications in cancer biology, and potential therapeutic applications.

1. Structure and Function

7-Methylguanosine is a modified guanine nucleotide found at the 5' cap of eukaryotic mRNA. This modification is essential for:

- RNA Stability : The m7G cap protects RNA from degradation by exonucleases.

- Translation Initiation : It facilitates the binding of the ribosome to mRNA, promoting efficient protein synthesis.

- Nuclear Export : The m7G cap aids in the export of mRNA from the nucleus to the cytoplasm.

2.1 RNA Metabolism

m7G is involved in several key processes in RNA metabolism:

- Capping Enzymes : The addition of m7G is catalyzed by capping enzymes like METTL1 and WDR4, which are critical for proper tRNA and mRNA processing .

- Translation Regulation : Studies have shown that m7G modifications influence translational efficiency and fidelity. For example, altered levels of METTL1 have been linked to various cancers, indicating that m7G may play a role in tumorigenesis by affecting protein synthesis .

2.2 Cancer Biology

Recent research has established a strong correlation between m7G modification and cancer progression:

- Prognostic Biomarker : A study identified a novel prognostic signature based on m7G regulators in glioma, showing that specific expression patterns correlate with patient survival .

- Tumor Microenvironment : Dysregulation of m7G has been associated with changes in the tumor immune microenvironment (TIME), impacting tumor growth and response to therapy .

3.1 Inhibition of DNA Repair Enzymes

m7G has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition leads to:

- Cancer Cell Death : By preventing effective DNA repair mechanisms, m7G can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

3.2 Interaction with Other Modifications

m7G interacts with other RNA modifications to regulate gene expression:

- tRNA Modifications : It competes with tRNA-guanine transglycosylase (TGT), which can alter tRNA function and subsequently affect protein translation dynamics .

4. Case Studies and Research Findings

5. Therapeutic Potential

Given its roles in cancer biology and RNA metabolism, 7-methylguanosine presents several therapeutic opportunities:

- Anticancer Agent : Due to its ability to inhibit PARP and affect RNA metabolism, m7G analogs could serve as promising anticancer drugs with potentially fewer side effects compared to synthetic alternatives .

- Biomarker Development : The identification of m7G-related signatures could enhance prognostic assessments in oncology, guiding treatment decisions based on individual patient profiles .

Q & A

Q. What experimental methods are commonly used to detect 7-methylguanosine (m7G) in mRNA, and what are their limitations?

To detect m7G, researchers employ techniques such as dot blot with anti-m7G monoclonal antibodies (e.g., Rabbit monoclonal [EPR20846-92], validated for species-independent reactivity) , FRET-based assays for dynamic quantification , and CAGE-seq (Cap Analysis of Gene Expression), which leverages the biotinylation of the m7G cap to isolate full-length cDNA for transcription start site (TSS) mapping . Limitations include antibody cross-reactivity in dot blots and the requirement for high-quality RNA in CAGE-seq. For short mRNAs (<100 bases), short-capped RNA analysis is used to identify paused transcripts .

Q. How does 7-methylguanosine contribute to mRNA stability and translation efficiency?

The m7G cap protects mRNA from 5'→3' exonuclease degradation and enhances translation by recruiting eukaryotic initiation factors (eIF4E) . Stability is further mediated through interactions with decapping enzymes, while translation efficiency is linked to ribosome recruitment via cap-binding complexes. Experimental validation involves capped vs. uncapped mRNA transfection assays and polysome profiling to assess translational activity .

Advanced Research Questions

Q. How can researchers design experiments to study dynamic changes in m7G methylation during cellular stress or disease?

A multi-omics approach is recommended:

- Transcriptome-wide mapping : Use m7G-seq (immunoprecipitation with anti-m7G antibodies) or LC-MS/MS for quantitative methylation analysis .

- Functional assays : Combine siRNA knockdown of methyltransferases (e.g., METTL1) with ribosome profiling to assess translational consequences .

- Clinical correlation : Integrate datasets like GSE157103 to link m7G-related gene expression with disease outcomes (e.g., COVID-19 severity) using immune infiltration analysis and nomogram modeling .

Q. How can contradictions in the role of cap methylation in nuclear vs. cytoplasmic mRNA processes be resolved?

Conflicting reports on m7G’s role in splicing, nuclear export, and translation require compartment-specific analysis :

- Subcellular fractionation : Isolate nuclear and cytoplasmic RNA to quantify m7G levels via HPLC or antibody-based assays .

- Inhibitor studies : Treat cells with capping inhibitors (e.g., ribavirin) and monitor splicing efficiency (via RNA-seq) or export kinetics (via FISH) .

- Cross-species validation : Compare outcomes in yeast (e.g., METTL1 mutants) and mammalian systems to distinguish conserved vs. context-dependent roles .

Q. What methodologies are used to identify and validate inhibitors of m7G cap methyltransferases?

- Enzyme kinetics : Use nonlinear regression (e.g., Leonora program) to analyze mixed-type inhibition models for compounds like 6-aryloxy-2-chloropurines, which target phosphorolysis pathways .

- Structural studies : Perform X-ray crystallography or docking simulations to assess inhibitor binding to METTL1 or RNMT .

- Functional screens : Apply luciferase reporters with capped vs. uncapped mRNAs to quantify translational inhibition .

Q. How does m7G modification influence mRNA vaccine design, and what optimization strategies exist?

m7G is critical for vaccine efficacy by enhancing mRNA stability and translation. Optimize:

- Capping efficiency : Use capping enzymes (e.g., Vaccinia Virus Capping System) to ensure >95% capping .

- UTR design : Incorporate 5' and 3' untranslated regions (UTRs) from highly translated genes (e.g., α-globin) to maximize expression .

- In vivo validation : Test immunogenicity in models using ELISpot or flow cytometry to measure antigen-specific T-cell responses .

Q. What experimental evidence links m7G methylation to antibiotic resistance?

In gentamicin-resistant bacteria, m7G modification at 16S rRNA (G1405) alters ribosome-antibiotic interactions. Key approaches:

- Structural analysis : Resolve ribosome-antibiotic complexes via cryo-EM .

- Mutagenesis : Introduce point mutations (e.g., G1405A) and assess resistance using MIC (Minimum Inhibitory Concentration) assays .

Q. How is CAGE-seq applied to study promoter-proximal pausing of RNA polymerase II (Pol II)?

CAGE-seq identifies paused Pol II by capturing short, capped RNAs (<100 bases) near promoters. Workflow:

Cap-trapping : Biotinylate m7G caps, pull down cDNA .

Sequencing : Use Illumina platforms to map 5' ends.

Integration : Combine with ChIP-seq (Pol II-S5p) to validate pausing .

Q. What techniques are used to analyze RNA secondary structures involving m7G?

Q. How can m7G methylation status predict clinical outcomes in cancer or viral infections?

- Machine learning : Train models on TCGA data using m7G-related genes (e.g., METTL1, WDR4) as features .

- Survival analysis : Apply Kaplan-Meier curves to correlate METTL1 expression with patient prognosis .

- Viral replication assays : Knock down m7G methyltransferases in infected cells and quantify viral load via qPCR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.